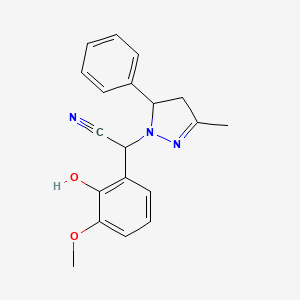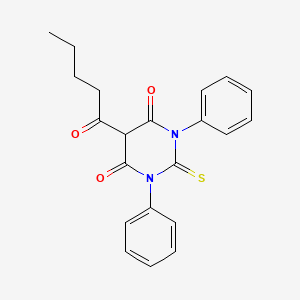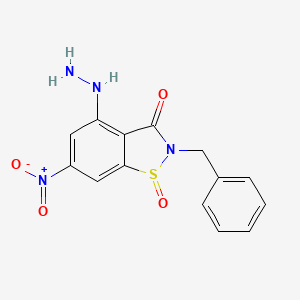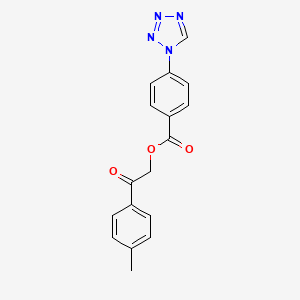![molecular formula C23H18N2O3 B11090833 1-amino-2-{(E)-[(4-ethoxyphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B11090833.png)
1-amino-2-{(E)-[(4-ethoxyphenyl)imino]methyl}anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-2-{[(4-ETHOXYPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group, an ethoxyphenyl group, and an imino group attached to the anthraquinone core.
Preparation Methods
The synthesis of 1-AMINO-2-{[(4-ETHOXYPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE typically involves a multi-step process. One common method is the Schiff base reaction, where an aldehyde reacts with an amine to form an imine. In this case, 4-ethoxybenzaldehyde reacts with 1-aminoanthraquinone to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-AMINO-2-{[(4-ETHOXYPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides, leading to the formation of N-alkylated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields anthraquinone-2-carboxylic acid .
Scientific Research Applications
1-AMINO-2-{[(4-ETHOXYPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the development of new colorants with improved properties.
Biology: The compound has been studied for its potential as an anticancer agent.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, making them potential candidates for drug development.
Industry: In the textile industry, it is used as a dye for fabrics. Its stability and vibrant color make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-AMINO-2-{[(4-ETHOXYPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
1-AMINO-2-{[(4-ETHOXYPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE can be compared with other anthraquinone derivatives such as:
1-AMINO-2-{[(4-METHOXYPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
1-AMINO-2-{[(4-CHLOROPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, affecting its chemical behavior.
1-AMINO-2-{[(4-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE: The methyl group can influence the compound’s steric properties and reactivity.
The uniqueness of 1-AMINO-2-{[(4-ETHOXYPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE lies in its specific functional groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-amino-2-[(4-ethoxyphenyl)iminomethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C23H18N2O3/c1-2-28-16-10-8-15(9-11-16)25-13-14-7-12-19-20(21(14)24)23(27)18-6-4-3-5-17(18)22(19)26/h3-13H,2,24H2,1H3 |
InChI Key |
NQQSKFDYYPSORT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11090754.png)
![N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11090755.png)


![2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B11090769.png)

![6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B11090789.png)
![4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11090804.png)
![2-chloro-5-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B11090809.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11090813.png)


![N-benzyl-6-tert-butyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11090841.png)
![(6-Bromo-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11090843.png)
